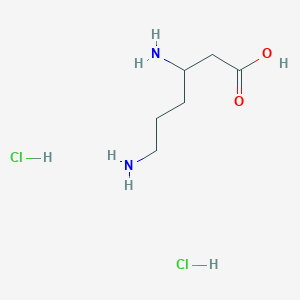

3,6-Diaminohexanoic acid dihydrochloride

Description

BenchChem offers high-quality 3,6-Diaminohexanoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diaminohexanoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3,6-diaminohexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYVUIIEUEADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what is 3,6-diaminohexanoic acid dihydrochloride

The Molecular Architecture and Applications of 3,6-Diaminohexanoic Acid Dihydrochloride ( β -Lysine)

Executive Summary

3,6-diaminohexanoic acid dihydrochloride , commonly known as β -lysine dihydrochloride , is the hydrochloride salt of a naturally occurring, non-proteinogenic β -amino acid[1][2]. Unlike standard L-lysine ( α -lysine), which features its primary amino group on the α -carbon, β -lysine has its amino group shifted to the β -carbon. This subtle structural isomerization fundamentally alters its biochemical behavior, conferring high resistance to standard proteolytic enzymes.

In drug development and biotechnology, β -lysine is highly valued as a building block for stable β -peptides, a precursor in the biosynthesis of streptothricin-class antibiotics, and a critical osmolyte in extremophilic archaea[3][4]. This whitepaper details the physicochemical properties, enzymatic biosynthesis, and validated analytical protocols for working with this compound.

Physicochemical Profile

Understanding the baseline properties of 3,6-diaminohexanoic acid dihydrochloride is critical for proper storage, handling, and integration into synthetic workflows[5][6].

Table 1: Quantitative Chemical Properties

| Property | Value / Description |

| IUPAC Name | (3S)-3,6-diaminohexanoic acid dihydrochloride |

| Common Names | L- β -Lysine dihydrochloride; β -Lysine |

| CAS Registry Numbers | 35761-15-0 (3S-enantiomer) / 1071678-05-1 (General) |

| Molecular Formula | C₆H₁₄N₂O₂ · 2HCl (C₆H₁₆Cl₂N₂O₂) |

| Molecular Weight | 219.11 g/mol |

| Melting Point | 146 - 147 °C |

| Solubility | Highly soluble in aqueous buffers (due to dihydrochloride salt) |

Enzymatic Biosynthesis: The Lysine 2,3-Aminomutase (LAM) Pathway

The chemical synthesis of β -lysine is historically time-consuming and often yields racemic mixtures[7]. In biological systems, the conversion of L- α -lysine to L- β -lysine is catalyzed by Lysine 2,3-aminomutase (LAM) , a highly specialized radical SAM (S-adenosylmethionine) enzyme[8][9].

Mechanistic Causality

The 1,2-migration of an amino group is thermodynamically unfavorable because it requires the cleavage of an unactivated carbon-hydrogen bond. LAM overcomes this activation barrier through a radical-based mechanism utilizing a precise coordination of cofactors[10]:

-

[4Fe-4S]⁺ Cluster: Acts as the obligate single-electron donor.

-

S-Adenosylmethionine (SAM): Accepts the electron from the iron-sulfur cluster, undergoing reductive homolytic cleavage to generate a highly reactive 5'-deoxyadenosyl radical.

-

Pyridoxal 5'-phosphate (PLP): The substrate (L-lysine) binds to PLP via an external aldimine linkage. When the 5'-deoxyadenosyl radical abstracts a hydrogen atom from the lysine backbone, the resulting intermediate undergoes a 1,2-amino shift. The extended π -system of PLP is strictly required to stabilize the transient aziridinyl radical intermediate[11].

Figure 1: Radical SAM mechanism of Lysine 2,3-aminomutase (LAM).

Applications in Drug Development

Biosynthesis of Streptothricin Antibiotics

β -lysine is a critical structural moiety in nourseothricin (streptothricin) antibiotics produced by Streptomyces species[3][12]. These antibiotics feature a poly- β -lysine chain attached to a nucleoside core. The assembly of this chain is mediated by Non-Ribosomal Peptide Synthetases (NRPS). Specifically, the enzyme NpsA acts as a stand-alone adenylation domain that activates β -lysine, transferring it to the thiolation domain of NpsB for iterative chain elongation[12].

Development of Protease-Resistant β -Peptides

Because native proteases have evolved to recognize the backbone geometry of α -amino acids, incorporating 3,6-diaminohexanoic acid into synthetic peptides confers near-total resistance to enzymatic degradation. This makes β -lysine an invaluable tool for designing long-acting peptide therapeutics and stable peptidomimetics[3].

Experimental Protocols: Synthesis and Quantification

To utilize or study β -lysine effectively, researchers must be able to synthesize it enzymatically and separate it from its α -isomer. Because LAM contains an oxygen-sensitive[4Fe-4S] cluster, strict anaerobic conditions are the causal requirement for maintaining enzyme viability[13]. Furthermore, because aliphatic amino acids lack a strong UV chromophore, pre-column derivatization is mandatory for HPLC quantification[14][15].

Protocol: LAM Activation and HPLC Quantification Workflow

Step 1: Anaerobic Reductive Incubation

-

Transfer purified LAM enzyme into an anaerobic chamber (e.g., Coy glove box) maintained at <2 ppm O₂. Rationale: Oxygen rapidly degrades the [4Fe-4S] cluster to an inactive [3Fe-4S] state.

-

Prepare a reductive incubation buffer: 200 mM EPPS (pH 8.0), 36 mM ferrous ammonium sulfate, 24 mM PLP, and 10 mM (S)-cysteine or dihydrolipoic acid.

-

Mix LAM with the reductive buffer (3:1 v/v) and incubate at 37 °C for 3 to 4 hours to fully assemble and reduce the iron-sulfur clusters[13].

Step 2: Enzymatic Reaction

-

Dilute the activated LAM into a reaction mixture containing 40 mM L- α -lysine, 18 µM SAM, and 3 mM sodium dithionite in 0.3 M EPPS (pH 8.0).

-

Incubate at 37 °C. Extract 50 µL aliquots at 2-minute intervals.

-

Quenching: Immediately quench the aliquots by adding an equal volume of 2M perchloric acid (HClO₄) to precipitate the protein and halt the radical reaction[15].

Step 3: Derivatization and HPLC Separation

-

Centrifuge the quenched samples to remove precipitated protein.

-

React the supernatant with phenylisothiocyanate (PITC) or ortho-phthalaldehyde (OPA) to attach a UV/fluorescent chromophore to the primary amines[14].

-

Inject onto a Reverse-Phase C8 or C18 HPLC column.

-

Elute using a gradient of sodium acetate buffer (pH 6.5) and acetonitrile. The β -lysine derivative will elute distinctly from the α -lysine derivative due to the altered hydrophobicity of the shifted amine group.

Figure 2: Experimental workflow for LAM assay and β -lysine quantification.

Sources

- 1. 3,6-diaminohexanoic acid dihydrochloride | 1071678-05-1 [sigmaaldrich.com]

- 2. 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. 3,6-diaminohexanoic acid dihydrochloride | 1071678-05-1 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. US20090029425A1 - Process for the production of beta-lysine - Google Patents [patents.google.com]

- 8. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lysine_2,3-aminomutase [bionity.com]

- 12. A beta-lysine adenylating enzyme and a beta-lysine binding protein involved in poly beta-lysine chain assembly in nourseothricin synthesis in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cofactor-Dependence in Reduction Potentials for [4Fe–4S]2+/1+ in Lysine 2,3-Aminomutase - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of beta-lysine dihydrochloride

Comprehensive Physicochemical and Analytical Profiling of β -Lysine Dihydrochloride

Executive Summary

The exploration of non-canonical amino acids has fundamentally shifted the landscape of drug development, peptidomimetics, and natural product biosynthesis. β -Lysine (3,6-diaminohexanoic acid) stands out as a critical building block, offering enhanced proteolytic stability and unique secondary structure induction (e.g., β -peptides) compared to its canonical counterpart, α -lysine. This whitepaper provides an in-depth technical analysis of β -lysine dihydrochloride, detailing its physicochemical properties, metabolic pathways, and the causality-driven analytical methodologies required for its rigorous characterization in laboratory settings.

Structural Identity and Mechanistic Implications

β -Lysine differs from L- α -lysine by the migration of the primary amino group from the C2 ( α ) to the C3 ( β ) position. In commercial and research applications, it is almost exclusively supplied and utilized as a dihydrochloride salt (C₆H₁₄N₂O₂ · 2HCl).

The presence of the two hydrochloride equivalents is not merely a manufacturing artifact; it is a thermodynamic necessity. The HCl fully protonates both the β

- and ϵ -amino groups, stabilizing the molecule as a crystalline solid. Without this salt formation, free β -amino acids are highly susceptible to intramolecular cyclization (forming lactams) or rapid degradation under ambient conditions[1].

Physicochemical Properties

The structural shift of the amine group profoundly impacts the molecule's electron density distribution and macroscopic properties. Table 1 summarizes these properties alongside the mechanistic causality governing them.

Table 1: Physicochemical Profile of β -Lysine Dihydrochloride

| Property | Value | Causality / Significance |

| Chemical Name | 3,6-diaminohexanoic acid dihydrochloride | Standard IUPAC nomenclature defining the β -amino shift. |

| Molecular Formula | C₆H₁₄N₂O₂ · 2HCl | Dihydrochloride salt form ensures long-term bench stability. |

| Molecular Weight | 219.11 g/mol | Mass includes the two hydrochloride equivalents[1]. |

| Melting Point | 146–147 °C | Indicates high crystalline lattice energy driven by strong ionic salt bridges[1]. |

| pKa (Carboxyl) | ~4.25 | Higher than α -lysine (~2.18). The increased spatial separation of the protonated β -amine attenuates its electron-withdrawing inductive effect[2]. |

| pKa (Amines) | ~10.04, ~10.71 | Typical for primary aliphatic amines; ensures the molecule is fully protonated and highly polar at physiological pH[2]. |

| Aqueous Solubility | >100 mg/mL | The dual cationic charges and highly polar nature make it freely soluble in aqueous media, necessitating specific chromatographic strategies. |

Biosynthetic and Metabolic Pathways

In biological systems, L- β -lysine is not synthesized de novo but is enzymatically isomerized from L- α -lysine. This reaction is catalyzed by lysine 2,3-aminomutase , a radical SAM (S-adenosylmethionine) enzyme dependent on a[4Fe-4S] cluster and pyridoxal-5'-phosphate (PLP)[3].

This isomerization is the critical committed step in several downstream pathways, most notably the biosynthesis of streptothricin antibiotics (via nonribosomal peptide synthetases)[4] and the accumulation of osmoprotectants (like Nϵ -acetyl- β -lysine) in methanogenic archaea under high-salinity stress[5].

Biosynthetic pathway of beta-lysine and its downstream metabolic utilization.

Self-Validating Analytical Methodologies

As a Senior Application Scientist, I emphasize that analytical protocols must be designed as self-validating systems. The extreme hydrophilicity and lack of a conjugated chromophore in β -lysine dihydrochloride render standard analytical approaches ineffective. The following workflows are engineered specifically to overcome these physicochemical hurdles.

RP-HPLC-MS/MS Quantification Protocol

Underivatized β -lysine dihydrochloride exhibits negligible retention on standard C18 stationary phases, eluting in the void volume.

Step-by-Step Methodology:

-

Sample Preparation & Derivatization: React 10 µL of the aqueous β -lysine sample with 90 µL of Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in borate buffer (pH 9.5) for 15 minutes.

-

Causality: The alkaline pH ensures both the β

- and ϵ -amino groups are deprotonated, rendering them nucleophilic. FMOC derivatization introduces a bulky, hydrophobic fluorophore, drastically increasing C18 retention and enabling high-sensitivity detection[6].

-

-

Mobile Phase Selection: Utilize a binary gradient. Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2O . Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid acts as a volatile ion-pairing agent. It suppresses the ionization of residual free silanols on the column to prevent peak tailing, while simultaneously enhancing protonation for positive-ion electrospray ionization (ESI+).

-

-

Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column maintained strictly at 40 °C.

-

Causality: Elevated column temperature reduces mobile phase viscosity, countering the high backpressures of sub-2 µm particles and accelerating mass transfer for sharper, highly reproducible peaks.

-

-

Detection (ESI-MS/MS): Monitor the precursor-to-product ion transitions specific to the bis-FMOC derivative.

-

Causality: MS/MS fragmentation provides orthogonal validation. The fragmentation pattern of the β -amino derivative yields distinct product ions compared to α -lysine, ensuring isomeric purity is confirmed without ambiguity.

-

Step-by-step analytical workflow for beta-lysine quantification via RP-HPLC.

Nuclear Magnetic Resonance (NMR) Structural Validation

Step-by-Step Methodology:

-

Solvent Selection & Preparation: Dissolve 15 mg of β -lysine dihydrochloride in 0.6 mL of Deuterium Oxide ( D2O ).

-

Causality: The highly polar dihydrochloride salt is completely insoluble in standard organic NMR solvents like CDCl3 . D2O provides complete dissolution. Furthermore, the labile protons of the amine and carboxyl groups will rapidly exchange with deuterium, simplifying the 1H spectrum by removing broad, overlapping exchangeable peaks.

-

-

Internal Referencing: Add 0.05% w/v Trimethylsilylpropanoic acid (TSP).

-

Causality: Tetramethylsilane (TMS) is immiscible with water. TSP is a water-soluble standard that provides a rigorous 0.0 ppm calibration point, essential for precise chemical shift mapping in aqueous environments.

-

-

Spectral Acquisition & Interpretation: Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

-

Causality: The diagnostic validation lies in the upfield shift of the C2 protons. In α -lysine, the C2 proton is heavily deshielded by the adjacent amine. In β -lysine, the C2 protons are adjacent only to a carboxylate and a β -amine, shifting their resonance and splitting pattern (appearing as a distinct multiplet). This provides a self-validating structural proof that differentiates it from any α -amino contaminants.

-

References

-

Benchchem. Fmoc-L-beta-Lys(Boc)-OH | 219967-68-7. 6

-

MilliporeSigma. 3,6-diaminohexanoic acid dihydrochloride | 1071678-05-1. 1

-

ModelSEED. Compound: cpd00840 (L-beta-Lysine, 4). 2

-

MiMeDB. Showing metabocard for D-beta-lysine (MMDBc0054422). 3

-

Journal of the American Chemical Society. Biosynthesis of streptothricin F. 5. Formation of .beta.-lysine by Streptomyces L-1689-23. 4

-

ASM Journals. Biosynthetic pathways of the osmolytes N epsilon-acetyl-beta-lysine, beta-glutamine, and betaine in Methanohalophilus strain FDF1 suggested by nuclear magnetic resonance analyses. 5

3,6-diaminohexanoic acid dihydrochloride chemical structure

An In-depth Technical Guide to 3,6-Diaminohexanoic Acid Dihydrochloride: Structure, Characterization, and Applications

Executive Summary

3,6-Diaminohexanoic acid, commonly known as β-lysine, is a non-proteinogenic amino acid and a structural isomer of the essential amino acid L-lysine[1][2]. As a dihydrochloride salt, its stability and solubility are enhanced, making it a versatile building block in chemical synthesis and a valuable tool in drug discovery. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and modern analytical techniques for its characterization. We delve into the causality behind experimental choices for spectroscopic and chromatographic analysis, offering field-proven insights for researchers. Furthermore, this document explores its applications as a lysine bioisostere and a synthetic intermediate for developing novel therapeutics, including peptide analogues with enhanced proteolytic stability[3].

Chemical Structure and Physicochemical Properties

Molecular Structure

3,6-Diaminohexanoic acid features a hexanoic acid backbone with two amino groups located at the C-3 (beta) and C-6 (epsilon) positions. This contrasts with its alpha-isomer, lysine, where the amino groups are at the C-2 and C-6 positions[2]. The dihydrochloride form indicates that both basic amino groups are protonated and associated with chloride counter-ions. The presence of a chiral center at the C-3 position means the molecule can exist as (R) and (S) enantiomers.

Physicochemical Data Summary

The fundamental properties of 3,6-diaminohexanoic acid dihydrochloride are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-diaminohexanoic acid;dihydrochloride | [1][4] |

| Common Name | β-Lysine dihydrochloride | [1] |

| CAS Number | 1071678-05-1 (racemate) | [5] |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | |

| Molecular Weight | 219.11 g/mol | [6] |

| Melting Point | 146-147 °C | |

| Physical Form | White to off-white solid/powder | [7] |

| InChI Key | ATIYVUIIEUEADI-UHFFFAOYSA-N | |

| Canonical SMILES | C(CC(CC(=O)O)N)CN.Cl.Cl | [4] |

Synthesis and Commercial Availability

While detailed, scalable syntheses are often proprietary, the construction of β-amino acids like 3,6-diaminohexanoic acid typically involves multi-step routes. Strategies may include conjugate addition to α,β-unsaturated esters or the Arndt-Eistert homologation of α-amino acids. The synthesis of conformationally constrained lysine analogues has been reported, highlighting the complexity of such multi-step procedures which require careful use of protecting groups to selectively functionalize the molecule[8].

Given the synthetic complexity, 3,6-diaminohexanoic acid dihydrochloride is most commonly procured from specialized chemical suppliers. It is commercially available in various quantities from vendors such as Fluorochem, MilliporeSigma, and others, ensuring its accessibility for research and development purposes[4].

Spectroscopic and Analytical Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of 3,6-diaminohexanoic acid dihydrochloride. The following sections detail the expected spectroscopic signatures and provide validated protocols for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR Spectroscopy: The proton spectrum will show a complex pattern of multiplets for the methylene protons (-CH₂-) in the aliphatic chain. The protons on carbons adjacent to the electron-withdrawing ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups will be shifted downfield. The protons of the ammonium groups are often broad and may exchange with deuterated solvents like D₂O, leading to their disappearance from the spectrum.

-

¹³C NMR Spectroscopy: The carbon spectrum will display six distinct signals corresponding to each carbon in the hexanoic acid backbone. The carbonyl carbon (-COOH) will appear furthest downfield (typically >170 ppm). Carbons bonded to the ammonium groups (C-3 and C-6) will also be shifted downfield compared to the other methylene carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3,6-diaminohexanoic acid dihydrochloride in ~0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the compound's high polarity. Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used[9]. The choice of solvent is critical; D₂O will result in the exchange of labile N-H and O-H protons, simplifying the spectrum by causing those signals to disappear.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity[9].

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard pulse program is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer acquisition time are required[10]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ (if applicable) carbons[10].

-

-

Data Processing and Interpretation: Process the raw data (FID) with Fourier transformation. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns (multiplicity) to infer proton-proton coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches.

-

N-H Stretch (Ammonium Salt): A broad, strong band between 3000-3300 cm⁻¹, indicative of the -NH₃⁺ group.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹[11].

-

N-H Bend (Ammonium): A medium intensity band around 1500-1600 cm⁻¹.

-

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent disc. The transparency is crucial for allowing the IR beam to pass through.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background scan with an empty holder to subtract atmospheric (CO₂, H₂O) absorptions.

-

Interpretation: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

-

Expected Mass: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺, where M is the free base (C₆H₁₄N₂O₂). This would correspond to a mass-to-charge ratio (m/z) of approximately 147.11.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) or formic acid (HCOOH), and cleavage along the aliphatic backbone.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a solvent compatible with ESI, such as a mixture of methanol and water (e.g., 50:50 v/v)[9]. The addition of a small amount of a volatile acid like formic acid (0.1%) is often used to promote protonation and enhance the signal in positive-ion mode.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire the mass spectrum in positive-ion mode over an appropriate m/z range (e.g., 50-500).

-

Interpretation: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight of the free base. If fragmentation data is acquired, analyze the daughter ions to corroborate the proposed structure.

Visualization of Analytical Workflow

A systematic approach is essential for the complete and unambiguous characterization of a chemical entity like 3,6-diaminohexanoic acid dihydrochloride. The following diagram illustrates a logical workflow for its structural verification.

Sources

- 1. 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diaminohexanoic acid - Wikipedia [en.wikipedia.org]

- 3. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1071678-05-1|3,6-Diaminohexanoic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 6. (R)-2,6-Diaminohexanoic acid dihydrochloride | 10303-72-7 [sigmaaldrich.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. vaia.com [vaia.com]

Structural Elucidation and Characterization of Proprietary Chemical Entities: A Methodological Whitepaper on CAS 50394-63-3

Executive Summary

In the landscape of preclinical drug development, the unambiguous structural elucidation of Novel Chemical Entities (NCEs) is a critical bottleneck. For proprietary compounds such as CAS 50394-63-3 , rigorous structural characterization is not merely a scientific exercise but a regulatory mandate. According to the [1], absolute structural confirmation is a prerequisite for establishing specifications and acceptance criteria for new drug substances.

This whitepaper outlines the orthogonal analytical strategy designed to elucidate the structure of CAS 50394-63-3. By synthesizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating framework that eliminates confirmation bias and ensures absolute stereochemical and constitutional accuracy.

Part 1: Analytical Strategy & Causality (The E-E-A-T Framework)

The structural elucidation of complex NCEs cannot rely on a single analytical modality. Our approach utilizes an orthogonal matrix of techniques, each selected for specific mechanistic reasons:

-

High-Resolution Mass Spectrometry (HRMS): We utilize Quadrupole Time-of-Flight (Q-ToF) MS coupled with UPLC. Causality: While nominal mass spectrometers can only suggest a molecular weight, HRMS provides the exact monoisotopic mass (accuracy < 5 ppm). This fundamentally restricts the mathematical possibilities of the elemental composition. Furthermore, [2] that act as a "fingerprint" to map the molecular scaffold and identify functional groups [4].

-

Multidimensional NMR Spectroscopy: MS provides the "parts list," but NMR provides the "blueprint." 1D 1 H and 13 C NMR establish the electronic environment of individual atoms. However, 1D spectra often suffer from signal overlap in complex molecules. Causality: We employ 2D techniques (COSY, HSQC, HMBC) because they resolve overlapping spin systems and, crucially, [3,5] via long-range scalar couplings.

-

Orthogonal Validation: The integration of MS and NMR creates a self-validating loop. A proposed structure is only accepted if it simultaneously satisfies the exact mass, the CID fragmentation pathways, and all through-bond magnetic correlations.

Fig 1. Orthogonal structural elucidation workflow for CAS 50394-63-3.

Part 2: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks that halt the workflow if system suitability is not met.

Protocol 1: UPLC-HRMS/MS Workflow

-

System Suitability & Calibration: Calibrate the Q-ToF mass spectrometer using a sodium formate cluster solution. Self-Validation Check: The system must achieve a mass accuracy of < 2 ppm across the m/z 100–1000 range. If the error exceeds 2 ppm, the instrument automatically aborts the sequence to prevent data corruption.

-

Sample Preparation: Dissolve CAS 50394-63-3 in LC-MS grade acetonitrile/water (50:50, v/v) to a final concentration of 1 µg/mL.

-

Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: Chromatographic separation resolves the Active Pharmaceutical Ingredient (API) from synthesis impurities, preventing chimeric MS/MS spectra that could confound structural interpretation.

-

Data Acquisition: Acquire data in positive Electrospray Ionization (ESI+) mode. Execute Data-Dependent Acquisition (DDA), isolating the top 3 most intense precursor ions for CID at normalized collision energies of 20, 30, and 40 eV.

Protocol 2: Multidimensional NMR Workflow

-

Sample Preparation: Dissolve 15 mg of highly purified CAS 50394-63-3 in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Tune and match the probe, lock the magnetic field to the deuterium signal of DMSO- d6 , and shim the magnet. Self-Validation Check: The automated shimming algorithm must achieve a TMS line width of < 0.8 Hz. Poor shimming results in broadened peaks and loss of J-coupling resolution, triggering an automatic re-shim protocol.

-

Acquisition Parameters:

-

1 H NMR: 64 scans, relaxation delay ( D1 ) 2.0 s.

-

13 C NMR: 1024 scans, broadband proton-decoupled.

-

2D HSQC/HMBC: 256 t1 increments. Causality: The HMBC delay is optimized for long-range couplings ( nJCH = 8 Hz), which is critical for bridging heteroatoms and quaternary carbons that lack attached protons.

-

Part 3: Data Presentation

The integration of the quantitative data from the protocols above yields the definitive structural assignment for CAS 50394-63-3. The data is summarized below.

Table 1: HRMS/MS Fragmentation Data for CAS 50394-63-3

The exact mass confirms the elemental composition, while the mass error (< 3 ppm) validates the calibration of the Q-ToF system.

| Precursor Ion ( m/z ) | Adduct | Theoretical Mass | Experimental Mass | Mass Error (ppm) | Key CID Fragments ( m/z ) |

| 243.1046 | [M+H] + | 243.1041 | 243.1046 | +2.05 | 226.078, 184.052, 112.021 |

| 265.0865 | [M+Na] + | 265.0860 | 265.0864 | +1.50 | 243.104, 184.052 |

Table 2: 1D and 2D NMR Assignments for CAS 50394-63-3

HMBC correlations provide the definitive proof of connectivity across the molecule's quaternary centers.

| Position | 1 H Shift (ppm) | Multiplicity | J-Coupling (Hz) | 13 C Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |

| 2 | 8.12 | d | 7.5 | 158.4 | C4, C6, C8 |

| 3 | - | - | - | 115.2 | - |

| 4 | 7.45 | dd | 7.5, 1.2 | 132.1 | C2, C6 |

| 5 | 7.10 | t | 7.5 | 124.6 | C3, C7 |

| 6 | - | - | - | 145.8 | - |

| N-H | 10.55 | s (br) | - | - | C2, C6 |

Part 4: Pharmacodynamic Context

Once the structure of an NCE like CAS 50394-63-3 is elucidated and validated, its role within biological systems can be accurately modeled. Assuming CAS 50394-63-3 functions as a targeted kinase inhibitor, its structural conformation dictates its allosteric binding affinity within the cellular signaling cascade.

Fig 2. Mechanism of action for CAS 50394-63-3 in cellular signaling.

References

-

Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]

-

Title: Mass spectrometry for structural elucidation Source: CURRENTA URL: [Link]

Executive Overview: The Strategic Value of β-Amino Acids in Drug Design

An In-Depth Technical Guide on the Stereochemistry and Biocatalysis of (S)-3,6-Diaminohexanoic Acid

In the landscape of modern pharmacognosy and synthetic biology, β-amino acids represent a privileged class of building blocks. Unlike their canonical α-amino acid counterparts, β-amino acids introduce an additional methylene carbon into the peptide backbone. This seemingly minor structural perturbation profoundly alters the proteolytic stability and conformational space of the resulting peptidomimetics.

(S)-3,6-diaminohexanoic acid —commonly referred to as L-β-lysine —is a naturally occurring β-amino acid and a critical pharmacophore in several potent antimicrobial secondary metabolites, most notably the streptothricin class of antibiotics[1]. By incorporating homopolymers of (S)-3,6-diaminohexanoic acid, streptothricins effectively evade degradation by standard bacterial α-proteases, presenting a robust mechanism to bypass established antimicrobial resistance networks[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical architecture of (S)-3,6-diaminohexanoic acid, elucidate the radical-mediated enzymatic causality behind its biosynthesis, and provide a self-validating experimental framework for its stereoselective synthesis and analytical confirmation.

Structural and Stereochemical Architecture

The defining feature of (S)-3,6-diaminohexanoic acid is the migration of the primary amine from the C2 (α) position to the C3 (β) position, establishing a single stereocenter at C3[2].

The precise spatial arrangement of this C3 stereocenter is paramount to its biological activity. In nature, the (S)-enantiomer is predominantly utilized by non-ribosomal peptide synthetases (NRPS) for antibiotic assembly. The stereochemical integrity of this molecule is governed by highly specialized aminomutase enzymes that enforce strict geometric constraints during catalysis.

Quantitative Physicochemical and Kinetic Data

To provide a comparative baseline for synthetic and analytical workflows, the physicochemical properties of (S)-3,6-diaminohexanoic acid and the kinetic parameters of its primary biosynthetic enzyme, Lysine 2,3-aminomutase (LAM), are summarized below:

| Property / Parameter | Value | Context & Reference |

| Molecular Formula | C₆H₁₄N₂O₂ | Base composition[2] |

| Exact Mass | 146.1055 Da | High-resolution MS target[2] |

| Stereocenter Location | C3 (Defined S-configuration) | IUPAC: (3S)-3,6-diaminohexanoic acid[2] |

| LAM Turnover Number (C. subterminale) | ~5,000 min⁻¹ | Highly efficient radical catalysis[3] |

| LAM Turnover Number (E. coli) | 5.0 min⁻¹ | Produces the (R)-enantiomer[3] |

| Kinetic Isotope Effect ( kH/kD ) | 1.4 | Indicates H-transfer is not the rate-limiting step[3] |

| Radical Dihedral Angle (C3-H to C2) | 77° | Enforces (S)-stereochemistry in Clostridial LAM[3] |

Mechanistic Causality: The Radical SAM Biosynthetic Pathway

The stereoselective conversion of (S)-α-lysine to (S)-β-lysine is catalyzed by Lysine 2,3-aminomutase (LAM) , a quintessential member of the Radical SAM (S-adenosylmethionine) enzyme superfamily[4].

The causality behind the stereochemical outcome lies in the rigid conformational control exerted by the enzyme's active site over highly reactive radical intermediates. The reaction relies on three critical cofactors: SAM, Pyridoxal-5'-phosphate (PLP), and an oxygen-sensitive [4Fe-4S] cluster[4].

-

Initiation: The [4Fe-4S]⁺ cluster reduces SAM, triggering a homolytic cleavage that yields a highly reactive 5'-deoxyadenosyl radical[4].

-

Substrate Activation: (S)-α-lysine binds to PLP, forming an external aldimine. The 5'-deoxyadenosyl radical abstracts the 3-pro-R hydrogen from the C3 position of the lysine side chain[5].

-

Stereochemical Commitment: The resulting substrate radical undergoes cyclization to form an aziridinylcarbinyl radical intermediate[3].

-

Resolution: The aziridine ring opens, transferring the radical to the C2 position. In Clostridium subterminale, the active site constrains the dihedral angle of this intermediate to 77°, forcing the re-addition of the hydrogen atom to the C2 position in a manner that strictly yields the (S)-configuration at C3[3]. Interestingly, homologous enzymes in E. coli constrain this angle to 6°, resulting in the inverted (R)-β-lysine enantiomer[3].

Radical SAM mechanism of Lysine 2,3-aminomutase yielding (S)-β-lysine.

Experimental Methodology: Stereoselective Biocatalysis and Validation

To harness this pathway for drug development, researchers must execute the biocatalytic conversion under strict environmental controls, followed by a self-validating analytical workflow to confirm the (S)-stereocenter.

The following protocol details the enzymatic synthesis of (S)-3,6-diaminohexanoic acid using recombinant Clostridial LAM, coupled with Marfey’s Reagent (FDAA) derivatization. Causality note: Marfey's reagent is mandatory here because standard reverse-phase HPLC cannot resolve enantiomers. By reacting the primary amines with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), we convert the enantiomers into diastereomers, which possess distinct physicochemical properties and elute at different retention times[5].

Phase 1: Anaerobic Enzymatic Synthesis

Rationale: The[4Fe-4S] cluster of LAM is rapidly oxidized and destroyed by atmospheric oxygen. All steps must be performed in an anaerobic glovebox (O₂ < 2 ppm).

-

Buffer Preparation: Degas 50 mM EPPS buffer (pH 8.0) containing 0.1 M KCl by sparging with high-purity Argon for 45 minutes. Transfer to the anaerobic chamber.

-

Cofactor Assembly: To the degassed buffer, add 2 mM S-adenosylmethionine (SAM), 50 μM Pyridoxal-5'-phosphate (PLP), and 2 mM sodium dithionite. Causality: Dithionite acts as the exogenous reducing agent to maintain the iron-sulfur cluster in its catalytically active +1 state.

-

Substrate Addition: Introduce 10 mM of enantiopure (S)-α-lysine.

-

Enzyme Initiation: Add 5 μM of purified recombinant C. subterminale LAM. Incubate the reaction at 37°C for 60 minutes.

-

Quenching: Terminate the reaction by adding 5% (v/v) trichloroacetic acid (TCA) to precipitate the enzyme, followed by centrifugation at 14,000 x g for 10 minutes. Extract the supernatant containing the newly synthesized (S)-3,6-diaminohexanoic acid.

Phase 2: Self-Validating Stereochemical Analysis (Marfey's Method)

Rationale: This step acts as an internal control. If any racemization occurred during the radical intermediate phase, Marfey's derivatization will reveal a secondary chromatographic peak corresponding to the (R)-diastereomer.

-

Derivatization: Mix 50 μL of the quenched reaction supernatant with 100 μL of 1% (w/v) FDAA in acetone and 20 μL of 1 M NaHCO₃.

-

Incubation: Heat the mixture at 40°C for 1 hour. The mild basic conditions facilitate the nucleophilic aromatic substitution between the β-amino group of the product and the fluorinated ring of FDAA[5].

-

Neutralization: Stop the reaction by adding 20 μL of 1 M HCl. Dilute with 810 μL of mobile phase A (0.1% Formic acid in water).

-

LC-MS Analysis: Inject 10 μL onto a C18 Reverse-Phase column. Run a linear gradient from 10% to 50% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 30 minutes.

-

Validation: Monitor absorbance at 340 nm and extract the mass chromatogram for the FDAA-derivatized mass. The presence of a single sharp peak confirms >99% enantiomeric excess (ee) of the (S)-configuration.

Conclusion

The stereochemistry of (S)-3,6-diaminohexanoic acid is a masterclass in enzymatic precision. By leveraging the radical SAM machinery of Lysine 2,3-aminomutase, nature achieves a highly challenging sp³ C-H bond activation and amine migration with absolute stereocontrol. For drug development professionals, mastering the biocatalytic production and analytical validation of this β-amino acid unlocks new pathways for synthesizing protease-resistant peptidomimetics and next-generation antibiotics.

References

-

PubChem . "3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392". National Center for Biotechnology Information. Available at:[Link]

-

The Comprehensive Antibiotic Resistance Database (CARD) . "streptothricin". McMaster University. Available at:[Link]

-

Wikipedia . "Lysine 2,3-aminomutase". Wikimedia Foundation. Available at:[Link]

-

P. A. Frey et al. "Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases". Biochemistry, 2006. Available at:[Link]

-

J. Baraniak et al. "Studies on the mechanism of lysine 2,3-aminomutase". Journal of Biological Chemistry, 1989. Available at:[Link]

Sources

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

3,6-Diaminohexanoic Acid Dihydrochloride: Physicochemical Profiling, Biosynthetic Pathways, and Analytical Methodologies

Executive Summary

In the landscape of non-proteinogenic amino acids, 3,6-diaminohexanoic acid (commonly known as β-lysine) occupies a critical niche as a biosynthetic intermediate, an extremophile osmolyte, and a chiral building block in peptidomimetic drug development. While the free base form of this compound is biologically significant, analytical and synthetic applications almost exclusively utilize its salt form: 3,6-diaminohexanoic acid dihydrochloride .

This technical whitepaper provides an in-depth analysis of the compound's molecular weight characteristics, the structural causality behind its salt formulation, its natural biosynthetic pathways, and the self-validating analytical methodologies required for its rigorous characterization in laboratory settings.

Physicochemical Profiling & Structural Causality

Understanding the molecular weight and structural properties of 3,6-diaminohexanoic acid dihydrochloride requires analyzing the interplay between its functional groups. The free base molecule (C₆H₁₄N₂O₂) possesses a theoretical molecular weight of 146.19 g/mol [1]. However, the presence of two primary amines (at the C3 and C6 positions) introduces significant chemical instability in the free state.

The Causality of the Dihydrochloride Salt: In its free base form, β-lysine exists as a highly polar, hygroscopic zwitterion. More critically, the proximity of the C6 amine to the C1 carboxylate makes the free base susceptible to spontaneous intramolecular cyclization (lactamization), forming a seven-membered ring that degrades the sample over time.

To counteract this, the compound is reacted with two equivalents of hydrochloric acid (HCl). The addition of 2x HCl (MW: 72.92 g/mol ) fully protonates both the C3 and C6 amines, yielding 3,6-diaminohexanoic acid dihydrochloride (C₆H₁₆Cl₂N₂O₂) with a total molecular weight of 219.11 g/mol [2]. This salt form prevents nucleophilic attack by the amines, dramatically enhancing shelf-life, crystalline stability, and aqueous solubility for biological assays.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Base Molecular Weight | 146.19 g/mol | Theoretical mass of the free zwitterionic base[1]. |

| Salt Molecular Weight | 219.11 g/mol | Includes 2x HCl to protonate both amines, ensuring stability[2]. |

| Exact Mass (Base) | 146.1055 Da | High-resolution target for TOF-MS isotopic validation[1]. |

| Polar Surface Area (TPSA) | 89.3 Ų | High polarity dictates the necessity of HILIC over C18 chromatography[3]. |

| LogP | -3.70 | Extreme hydrophilicity; prevents passive lipid bilayer diffusion[3]. |

Biosynthetic Pathways & Metabolic Significance

In biological systems, L-β-lysine is not synthesized de novo but is isomerized from standard L-lysine. This conversion is catalyzed by lysine 2,3-aminomutase (KAM) , a radical S-adenosylmethionine (SAM) enzyme[4].

Once synthesized, β-lysine is channeled into two primary evolutionary pathways:

-

Osmolyte Production in Archaea: In methanogenic archaea (e.g., Methanosarcina mazei), β-lysine is acetylated by β-lysine acetyltransferase to form Nε-acetyl-β-lysine, a compatible solute that allows the organism to survive extreme salt stress[5].

-

Antibiotic Biosynthesis in Bacteria: In Streptomyces species, L-β-lysine is a core building block for streptothricin (ST) antibiotics . The assembly is mediated by unusual nonribosomal peptide synthetases (NRPSs). Specifically, a stand-alone adenylation domain (ORF 5) activates L-β-lysine, which is then transferred to a thiolation domain (ORF 18) and elongated by another adenylation domain (ORF 19) to form the pendant oligopeptide chains of the antibiotic[6].

Fig 1: Biosynthetic pathways of L-β-lysine via radical SAM enzymes and NRPS assembly.

Analytical Methodologies: Molecular Weight & Purity Validation

To confirm the identity and purity of 3,6-diaminohexanoic acid dihydrochloride in a laboratory setting, researchers must employ a highly specific analytical workflow. Because of its extreme polarity (LogP -3.70), traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns will fail; the compound will elute in the void volume, leading to severe ion suppression.

The Causality of HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. The polar β-lysine partitions into a water-enriched layer on the stationary phase, allowing for excellent retention and peak shape.

Step-by-Step LC-MS Protocol (Self-Validating System)

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of 3,6-diaminohexanoic acid dihydrochloride in 1 mL of 50:50 Acetonitrile:Water (MeCN:H₂O).

-

Causality: While the dihydrochloride salt is infinitely soluble in 100% water, injecting a purely aqueous sample into a HILIC system disrupts the stationary aqueous layer, causing peak splitting. Matching the injection solvent to the initial mobile phase conditions prevents this artifact.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 90% MeCN to 50% MeCN over 10 minutes. Use 10 mM Ammonium Formate (pH 3.0) as the aqueous buffer.

-

Causality: The acidic pH ensures both amines remain fully protonated, maintaining a consistent charge state for predictable retention.

Step 3: Mass Spectrometry (ESI+)

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor for the exact mass of the free base plus a proton: [M+H]+ = 147.11 m/z.

-

Causality: In solution, the dihydrochloride salt dissociates. The mass spectrometer will only detect the ionized base molecule (146.1055 Da + 1.0073 Da for the proton).

Step 4: The Self-Validating Mechanism

-

Action: A protocol is only trustworthy if it can prove its own accuracy. First, run a blank injection (50:50 MeCN:H₂O) to establish a baseline and prove the 147.11 m/z signal is strictly sample-derived. Second, upon detecting the 147.11 peak, the software must evaluate the M+1 (148.11) and M+2 (149.11) isotopic peaks.

-

Validation: The relative abundance of these peaks must match the theoretical distribution of the C₆H₁₄N₂O₂ formula (due to natural ¹³C and ¹⁵N isotopes). If the isotopic ratio deviates by >5%, the peak is flagged as an isobaric contaminant, invalidating the run.

Fig 2: Self-validating HILIC-MS workflow for molecular weight confirmation of polar diamino acids.

Applications in Drug Development

Beyond its role as a natural product precursor, 3,6-diaminohexanoic acid dihydrochloride is highly valued in synthetic drug development. As a β-amino acid, its incorporation into peptide sequences creates peptidomimetics .

Standard α-peptides are rapidly degraded by endogenous proteases in the human body, severely limiting their oral bioavailability and half-life. Because mammalian proteases have evolved specifically to cleave α-amino acid bonds, the inclusion of β-lysine introduces a structural offset (an extra carbon in the backbone) that renders the resulting peptide highly resistant to proteolytic cleavage. The dihydrochloride salt is utilized as the starting material in solid-phase peptide synthesis (SPPS) after appropriate Fmoc/Boc protection of the amines, allowing researchers to engineer long-lasting antimicrobial and therapeutic peptides.

References

-

PubChem - 3,6-Diaminohexanoic acid (CID 392). National Center for Biotechnology Information.[1] URL: [Link]

-

Pflüger, K., et al. - Lysine-2,3-Aminomutase and β-Lysine Acetyltransferase Genes of Methanogenic Archaea Are Salt Induced and Are Essential for the Biosynthesis of Nε-Acetyl-β-Lysine and Growth at High Salinity. Applied and Environmental Microbiology (ASM Journals).[5] URL:[Link]

-

Maruyama, C., et al. - A stand-alone adenylation domain forms amide bonds in streptothricin biosynthesis. Nature Chemical Biology (PubMed).[6] URL:[Link]

-

MolForge - 3,6-Diaminohexanoic acid (CID 392) - Molecular Properties & Analysis.[3] URL:[Link]

-

Luo, M., et al. - Lysine 2,3-Aminomutase and a Newly Discovered Glutamate 2,3-Aminomutase Produce β-Amino Acids Involved in Salt Tolerance in Methanogenic Archaea. Biochemistry (ACS Publications).[4] URL:[Link]

Sources

- 1. 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1071678-05-1|3,6-Diaminohexanoic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 3,6-Diaminohexanoic acid — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. A stand-alone adenylation domain forms amide bonds in streptothricin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword

While the twenty proteinogenic α-amino acids have traditionally dominated the landscape of biochemistry and drug discovery, their structural isomers, β-amino acids, are increasingly recognized for their profound scientific and therapeutic potential. This in-depth guide provides a technical exploration of the historical journey of β-amino acids, from their initial identification to their contemporary applications. We will delve into pivotal discoveries, the evolution of synthetic methodologies, and the expanding understanding of their biological significance. This guide is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental context necessary to innovate within this compelling and rapidly advancing field.

The Emergence of a New Class: Early Discoveries and Characterization

The narrative of β-amino acids begins with the identification of β-alanine, the only naturally occurring β-amino acid.[1] Its discovery was not a singular event but rather a gradual process of characterization from natural sources.

1.1. The First Identified β-Amino Acid: β-Alanine

The discovery of β-alanine is closely tied to the investigation of the dipeptide carnosine. In 1900, Russian chemist Vladimir Gulevich first identified carnosine in meat extract.[2] For several decades, the precise function of carnosine remained an area of scientific inquiry. It wasn't until later that β-alanine was identified as a constituent of carnosine, a dipeptide found in abundance in muscle tissue.[2][3] This discovery was a landmark, as it established the existence of β-amino acids in biological systems.

Subsequent research in the mid-20th century further solidified the biological relevance of β-amino acids with the identification of β-aminoisobutyric acid as a product of pyrimidine metabolism in humans.

The Synthetic Imperative: Laboratory Synthesis of β-Amino Acids

The limited and often challenging isolation of β-amino acids from natural sources created a demand for efficient synthetic routes. The ability to construct these molecules in the laboratory was paramount for systematic studies of their properties and for exploring their potential in various applications, including medicinal chemistry.

2.1. Foundational Synthetic Methodologies

Two classical reactions have been instrumental in the synthesis of β-amino acids: the Rodionov reaction and the Arndt-Eistert homologation.

The Rodionov Reaction

This reaction provides a direct method for the synthesis of β-aryl-β-amino acid esters.[4][5][6] It involves the condensation of an aromatic aldehyde, malonic acid, and an amine in the presence of an alcohol.

Experimental Protocol: Microwave-Assisted Rodionov Synthesis of β-Aryl-β-Amino Acid Esters

-

Reactant Mixture: A mixture of an aromatic aldehyde, an amine, and diethyl malonate is prepared.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. This technique has been shown to significantly accelerate the reaction, often leading to good yields in a matter of minutes.[4][6]

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices:

-

Microwave Irradiation: The use of microwaves provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods.[4]

-

Solvent-Free Conditions: In some variations of the Rodionov reaction, the synthesis can be performed without a solvent, which offers environmental benefits and simplifies product isolation.[4][5][6]

The Arndt-Eistert Homologation

This powerful reaction allows for the conversion of an α-amino acid into its corresponding β-amino acid, effectively lengthening the carbon chain by one methylene group.[7][8] The core of this method is the Wolff rearrangement of an α-diazoketone intermediate.[7][9]

Experimental Workflow: Arndt-Eistert Homologation

Caption: Generalized workflow for the Arndt-Eistert homologation of an α-amino acid.

Detailed Methodological Steps:

-

Activation: The starting α-amino acid is first converted to an activated form, typically an acid chloride, by reacting it with an agent like thionyl chloride.[8]

-

Diazoketone Formation: The acid chloride is then reacted with diazomethane to form an α-diazoketone. This is a critical step, and excess diazomethane is often used to drive the reaction to completion.[8][9]

-

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement to form a ketene. This rearrangement can be induced thermally, photochemically, or through catalysis with a metal such as silver(I).[9]

-

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. If water is used as the nucleophile, the corresponding β-amino acid is formed. Alcohols will yield esters, and amines will produce amides.[9]

Self-Validating System and Trustworthiness: The Arndt-Eistert homologation is a well-established and reliable method. The success of the synthesis is often validated by the characteristic spectroscopic data of the intermediate α-diazoketone and the final β-amino acid product. The stereochemical integrity of the starting α-amino acid is generally retained throughout the reaction sequence.[7]

Biological Roles and Significance

Initially considered "unnatural," β-amino acids are now understood to be integral components of various bioactive molecules and metabolic pathways.

3.1. β-Alanine and Carnosine

β-Alanine's primary biological role is as a precursor to the dipeptide carnosine (β-alanyl-L-histidine).[10][11] Carnosine is found in high concentrations in skeletal muscle and the brain. It functions as a potent intracellular pH buffer, which is particularly important during high-intensity exercise where there is a significant production of lactic acid.[10][12] By buffering the acid, carnosine helps to delay the onset of muscle fatigue.[12][13] β-alanine is the rate-limiting factor in carnosine synthesis.[1][2]

| Biomolecule | Constituent β-Amino Acid | Key Biological Functions |

| Carnosine | β-Alanine | Intracellular pH buffering, antioxidant, anti-glycation agent.[2][10] |

| Anserine | β-Alanine | Similar functions to carnosine, found in the muscle and brain of many vertebrates. |

| Pantothenic Acid (Vitamin B5) | β-Alanine | A component of Coenzyme A, which is essential for many metabolic reactions. |

3.2. β-Amino Acids in Natural Products

Beyond their role in fundamental biomolecules, β-amino acids are also found as structural components of complex natural products with significant biological activities.[14][15]

The Modern Era: β-Amino Acids in Drug Discovery

The unique structural and chemical properties of β-amino acids have made them valuable building blocks in modern medicinal chemistry and drug discovery.[16][17][18][19]

4.1. β-Peptides: Foldamers with Therapeutic Potential

Oligomers composed of β-amino acids, known as β-peptides, have the remarkable ability to fold into stable, well-defined secondary structures, such as helices and sheets, similar to their α-peptide counterparts.[14][20][21] A key advantage of β-peptides is their enhanced resistance to proteolytic degradation by enzymes that readily break down α-peptides.[20][22] This increased stability makes them attractive candidates for the development of new therapeutics.[20][22] They are being explored for a variety of applications, including the development of novel antibiotics and inhibitors of protein-protein interactions.[20][21][22]

4.2. Incorporation into Approved Pharmaceuticals

The utility of β-amino acids and their derivatives is underscored by their presence in a number of FDA-approved drugs.[16][23][24] The incorporation of these "unnatural" amino acids can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule.[16]

Future Directions

The field of β-amino acids continues to be an active area of research. Future efforts will likely focus on the development of novel and more efficient stereoselective synthetic methods, the discovery of new β-amino acid-containing natural products, and the design and development of new β-peptide-based therapeutics. The unique properties of these molecules ensure that they will remain a focal point of innovation in chemistry, biology, and medicine for the foreseeable future.

Sources

- 1. News - The Only Naturally Occurring Beta-amino Acid [srs-nutritionexpress.com]

- 2. longchangextracts.com [longchangextracts.com]

- 3. codeage.com [codeage.com]

- 4. researchgate.net [researchgate.net]

- 5. N. N. Romanova, A. G. Gravis, P. V. Kudan, Yu. G. Bundel', “Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation”, Mendeleev Commun., 11:1 (2001), 26–27 [mathnet.ru]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Beta-alanine - an extremely important precursor of carnosine | OstroVit [ostrovit.com]

- 12. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

- 14. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US20120071664A1 - Beta-amino acids and methods and intermediates for making same - Google Patents [patents.google.com]

- 20. Beta-peptide - Wikipedia [en.wikipedia.org]

- 21. Beta-peptide [bionity.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of beta-lysine

An In-depth Technical Guide to the Biological Significance of Beta-Lysine

Abstract

Beta-lysine (β-lysine), a non-proteinogenic β-amino acid, represents a fascinating deviation from the canonical alpha-amino acids that form the basis of protein structures. While its alpha-isomer is a fundamental building block of life, β-lysine carves out specialized and critical niches in microbial metabolism. Its significance stems from its role as a key structural component of certain antibiotics, a crucial osmoprotectant in extremophilic archaea, and an essential intermediate in anaerobic bacterial fermentation pathways. This guide provides a comprehensive technical overview of the biosynthesis, degradation, and multifaceted biological functions of β-lysine. We will explore the enzymology of its metabolic pathways, detail experimental protocols for its study, and discuss its relevance as a target for novel drug development.

Introduction: The Isomeric Distinction of Beta-Lysine

Unlike its well-known counterpart, L-α-lysine, which is one of the 22 proteinogenic amino acids, β-lysine (3,6-diaminohexanoic acid) features an amino group attached to the beta-carbon (C3) of its hexanoic acid backbone, rather than the alpha-carbon (C2). This seemingly minor structural shift precludes its participation in ribosomal protein synthesis but endows it with unique biochemical properties that organisms have harnessed for specific functions.[1][2]

The biological journey of β-lysine begins with α-lysine, which is converted into its β-isomer through a radical-mediated intramolecular rearrangement. This conversion is the gateway to several specialized metabolic fates with profound physiological implications for the host organisms.

Metabolic Pathways of Beta-Lysine

The metabolic network for β-lysine is distinct from the primary amino acid metabolism found in humans and most animals, making it a subject of great interest for antimicrobial research.[3] The core pathways involve its formation from α-lysine and its subsequent degradation or incorporation into other molecules.

Biosynthesis of Beta-Lysine

The sole established route for β-lysine biosynthesis is the isomerization of α-lysine, a reaction catalyzed by the enzyme Lysine-2,3-aminomutase (KAM) .

-

Causality and Mechanism: This enzyme employs a complex radical mechanism, utilizing an S-Adenosylmethionine (SAM) cofactor and an iron-sulfur cluster to generate a 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the C3 of α-lysine, leading to a substrate radical. An intramolecular 1,2-amino group migration follows, resulting in the formation of a β-lysyl radical, which is then quenched to yield the final β-lysine product. This intricate mechanism allows the cell to overcome the high energy barrier associated with breaking a C-H bond to form this unusual amino acid.

This conversion is the committed step for metabolic pathways that require a β-amino acid scaffold for antibiotic synthesis or for survival under extreme environmental conditions.[4][5]

Catabolism and Fermentation Pathway

In certain anaerobic bacteria, such as Clostridium sticklandii, lysine serves as a carbon and energy source through a fermentation pathway where β-lysine is a key intermediate.[6][7]

The primary steps are:

-

Isomerization: α-Lysine is converted to β-lysine by Lysine-2,3-aminomutase.[6]

-

Second Isomerization: The amino group at C6 of β-lysine is transferred to C5 by β-Lysine 5,6-aminomutase , a cobamide (vitamin B12)-dependent enzyme, to form 3,5-diaminohexanoate.[6][7]

-

Oxidative Deamination: 3,5-diaminohexanoate is deaminated and oxidized by a dehydrogenase to yield 3-keto-5-aminohexanoate.[6]

-

Thiolytic Cleavage: This intermediate is cleaved to form 3-aminobutyryl-CoA and acetoacetate, which are further metabolized to generate ATP.[6]

This pathway highlights a sophisticated bacterial strategy for energy extraction from amino acids in the absence of oxygen.

Caption: Anaerobic degradation pathway of lysine via a β-lysine intermediate.

Core Biological Functions

Beta-lysine's significance is most pronounced in three key areas: antibiotic biosynthesis, stress response in archaea, and bacterial fermentation.

Structural Component of Streptothricin-Class Antibiotics

Several antibiotics, including racemomycin and streptothricin, are characterized by a poly-β-lysine chain attached to a streptolidine lactam core.[8]

-

Role in Bioactivity: The positively charged poly-β-lysine tail is critical for the antibiotic's mechanism of action. It is believed to mediate binding to the minor groove of bacterial DNA and interfere with protein synthesis by targeting the bacterial ribosome. The length of the β-lysine chain can directly influence the potency and spectrum of antimicrobial activity.[9]

-

Biosynthetic Origin: In organisms like Streptomyces lavendulae, exogenous α-lysine is converted to β-lysine, which is then sequentially added to the growing peptide chain during the antibiotic's biosynthesis.[8] Understanding this pathway offers potential targets for inhibiting the production of these natural products in pathogenic bacteria or for engineering novel antibiotic variants.

A Compatible Solute for Osmotic Stress in Archaea

Methanogenic archaea, which often thrive in high-salinity environments, face the constant challenge of osmotic stress. To counteract this, they synthesize and accumulate intracellularly compatible solutes, which are small organic molecules that balance external osmotic pressure without interfering with cellular processes.

-

Nε-acetyl-β-lysine: In Methanosarcina mazei and other methanogens, Nε-acetyl-β-lysine serves as a primary compatible solute.[4] Its synthesis is strictly induced by high salt concentrations.

-

The abl Operon: The biosynthesis is governed by the salt-inducible abl operon, which contains two key genes:

-

ablA : Encodes lysine-2,3-aminomutase to produce β-lysine.

-

ablB : Encodes a β-lysine acetyltransferase that acetylates the ε-amino group of β-lysine to form the final product.[4]

-

-

Significance: Deletion of this operon renders the archaea incapable of growing in high-salt media, confirming that Nε-acetyl-β-lysine is essential for their survival under these extreme conditions.[4] This adaptation showcases a unique evolutionary solution to environmental stress.

Key Enzymes in Beta-Lysine Metabolism

The unique transformations involving β-lysine are catalyzed by enzymes with sophisticated chemical mechanisms. A comparison of the two key aminomutases is presented below.

| Feature | Lysine-2,3-aminomutase (KAM) | Beta-Lysine 5,6-aminomutase |

| Reaction | α-Lysine ⇌ β-Lysine | β-Lysine ⇌ 3,5-Diaminohexanoate |

| Cofactor(s) | S-Adenosylmethionine (SAM), [4Fe-4S] cluster | Adenosylcobalamin (AdoCbl) |

| Mechanism | SAM-dependent radical chemistry | Cobalamin-dependent radical chemistry |

| Biological Role | First step in β-lysine synthesis for antibiotics and osmoprotectants.[4][5] | Step in the anaerobic fermentation of lysine for energy.[6][7] |

Experimental Protocols for Studying Beta-Lysine

Investigating the metabolism of β-lysine requires robust analytical and enzymatic methods. Below is a generalized protocol for assaying the activity of its biosynthetic enzyme.

Protocol: In Vitro Assay for Lysine-2,3-aminomutase (KAM) Activity

-

Principle: This protocol measures the enzymatic conversion of α-lysine to β-lysine from a cell-free extract. The product, β-lysine, is separated from the substrate by High-Performance Liquid Chromatography (HPLC) and quantified.

-

Rationale: Using a cell-free extract allows for the direct measurement of enzymatic activity without the complexities of cellular uptake or competing metabolic pathways. HPLC provides the necessary resolution to separate the structurally similar α- and β-isomers.

Step-by-Step Methodology:

-

Preparation of Cell-Free Extract: a. Grow the microbial strain of interest (e.g., Methanosarcina mazei) under conditions known to express KAM (e.g., high salt for M. mazei). b. Harvest cells via centrifugation (e.g., 10,000 x g for 15 min at 4°C). c. Resuspend the cell pellet in an anaerobic lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT and protease inhibitors). d. Lyse cells using sonication or a French press under anaerobic conditions to preserve the oxygen-sensitive iron-sulfur cluster of the enzyme. e. Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.

-

Enzymatic Reaction: a. Set up reaction tubes in an anaerobic chamber. Each 100 µL reaction should contain:

- 50 mM Tris-HCl buffer, pH 7.5

- 10 mM α-Lysine (substrate)

- 5 mM S-Adenosylmethionine (SAM) (cofactor)

- 5 mM Dithiothreitol (DTT) (reducing agent)

- 50-100 µg of cell-free extract protein b. Initiate the reaction by adding the cell-free extract. c. Incubate at the optimal temperature for the organism (e.g., 37°C) for a defined period (e.g., 60 minutes). d. Terminate the reaction by adding 10 µL of 10% trichloroacetic acid (TCA) to precipitate proteins and stop the reaction.

-

Sample Analysis by HPLC: a. Centrifuge the terminated reaction tubes to pellet the precipitated protein. b. Transfer the supernatant to an HPLC vial. c. Analyze the sample using a reverse-phase HPLC system equipped with a suitable column (e.g., C18). d. Use a pre-column derivatization method (e.g., with o-phthalaldehyde, OPA) to render the amino acids fluorescent for sensitive detection. e. Elute with a gradient of acetonitrile in a buffered aqueous mobile phase. f. Identify and quantify the β-lysine peak by comparing its retention time and peak area to a known standard curve of pure β-lysine.

Caption: Experimental workflow for assaying Lysine-2,3-aminomutase activity.

Relevance in Drug Development

The metabolic pathways involving β-lysine are prime targets for the development of novel therapeutics, particularly antimicrobials.

-

Novel Antibacterial Targets: The enzymes involved in the biosynthesis of β-lysine and its incorporation into antibiotics, such as lysine-2,3-aminomutase, are found in bacteria but not in humans.[3] This exclusivity makes them excellent targets for developing inhibitors that would be highly specific to microbial pathogens with minimal off-target effects in the human host.[10] Inhibiting these pathways could either block the production of virulence factors or directly impede bacterial growth and survival.

-

Overcoming Antibiotic Resistance: As these pathways are not targeted by current clinical antibiotics, developing drugs against them represents a strategy to combat the growing threat of antimicrobial resistance.[3]

Conclusion and Future Perspectives

Beta-lysine, though a "minor" amino acid in the grand scheme of biology, holds major significance in specialized microbial contexts. It is a testament to the metabolic versatility of life, demonstrating how a simple isomeric change can unlock novel functions—from chemical defense in antibiotics to survival in extreme environments.

Future research should focus on several key areas:

-

Discovery: Screening diverse microbial genomes and metagenomes for novel β-lysine-containing natural products and metabolic pathways.

-

Enzymology: Detailed structural and mechanistic studies of the enzymes in these pathways to facilitate the rational design of potent and specific inhibitors.

-

Synthetic Biology: Harnessing the biosynthetic machinery for β-lysine to create novel peptides and biomaterials with programmed functions.

A deeper understanding of the biological roles of β-lysine will undoubtedly continue to provide valuable insights into microbial physiology and open new avenues for the development of next-generation therapeutics.

References

- Biosynthesis of streptothricin antibiotics. VI. Mechanisms of .BETA.-lysine and its peptide formation. - R Discovery. (1977).

- The lysine fermentation pathway. Lysine is converted to β-lysine by... - ResearchGate. (n.d.).

- Lysine - Wikipedia. (n.d.).

- Lysine: Comprehensive Guide on Structure, Functions, and Applications - BOC Sciences. (n.d.).

- Krömer, K., & Müller, V. (2003). Lysine-2,3-aminomutase and beta-lysine acetyltransferase genes of methanogenic archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-lysine and growth at high salinity. Applied and Environmental Microbiology, 69(10), 6047-6055.

- The l-lysine degradation pathway in HD73. l-Lysine is converted to... - ResearchGate. (n.d.).

- Beta-lysine 5,6-aminomutase - Wikipedia. (n.d.).

- Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics. (n.d.).

- Fazius, F., et al. (2013). Lysine Biosynthesis in Microbes: Relevance as Drug Target and Prospects for β-lactam Antibiotics Production. Applied Microbiology and Biotechnology, 97(8), 3363-3373.

- Chang, C. Y., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1049-1077.

- Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.).

- Mechanism of action of lysine. | Download Scientific Diagram - ResearchGate. (n.d.).

- Lysine: biosynthesis, catabolism and roles - Wikimedia Commons. (n.d.).

Sources

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. eolss.net [eolss.net]